6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one

Catalog No.
S13097598
CAS No.
914934-41-1
M.F
C13H18N2O
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa...

CAS Number

914934-41-1

Product Name

6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one

IUPAC Name

2-[(2-aminocyclohexyl)iminomethyl]phenol

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C13H18N2O/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1,4-5,8-9,11-12,16H,2-3,6-7,14H2

InChI Key

YALGEDKXAVVZCR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)N=CC2=CC=CC=C2O

6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexadiene core with an amino group and a methylidene bridge. This compound can be classified as an imine due to the presence of the carbon-nitrogen double bond. The structural formula indicates that it contains multiple functional groups, which may contribute to its reactivity and potential biological activity.

Typical for imines and conjugated systems:

  • Nucleophilic Addition: The carbon atom in the carbon-nitrogen double bond can undergo nucleophilic attack, leading to the formation of amines.
  • Electrophilic Aromatic Substitution: The cyclohexadiene moiety can react with electrophiles due to its electron-rich nature, allowing for substitution reactions.
  • Hydrolysis: In the presence of water, the imine bond can be hydrolyzed to yield the corresponding amine and carbonyl compound.

Research into the biological activity of 6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one suggests potential pharmacological properties. Compounds with similar structures have been studied for their:

  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Similar compounds have exhibited activity against various bacteria and fungi.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially leading to therapeutic applications.

Several synthetic routes can be employed to prepare 6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one:

  • Condensation Reaction: A common method involves the condensation of cyclohexa-2,4-dien-1-one with a suitable amine under acidic or basic conditions to form the imine.
  • Aminomethylation: The introduction of the aminocyclohexyl group can be achieved through aminomethylation techniques, using formaldehyde and an appropriate amine.
  • Cyclization Reactions: Cyclization methods may also be utilized to construct the bicyclic structure effectively.

The unique properties of 6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one make it suitable for various applications:

  • Pharmaceuticals: Potential use in drug development targeting cancer or infectious diseases.
  • Material Science: Its reactivity may allow incorporation into polymers or other materials for enhanced properties.
  • Chemical Intermediates: Useful as a precursor for synthesizing more complex organic molecules.

Interaction studies involving 6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one could focus on:

  • Protein Binding: Investigating how this compound interacts with specific proteins or enzymes in biological systems.
  • Receptor Binding Assays: Assessing its affinity for various receptors related to its potential therapeutic effects.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems and its bioavailability.

Several compounds share structural similarities with 6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one. These include:

Compound NameStructure FeaturesUnique Properties
2-AminocyclohexanoneContains a cyclohexane ring and an amino groupExhibits neuroprotective effects
CyclohexadieneA simpler structure without amino groupsKnown for its reactivity in Diels-Alder reactions
3-AminobenzaldehydeContains an amino group and an aldehydeUsed in organic synthesis as a building block

The uniqueness of 6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one lies in its dual functionality as both an imine and a conjugated system, which may lead to distinct reactivity patterns compared to these similar compounds. Its potential applications in pharmaceuticals further highlight its significance in research and development.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

218.141913202 g/mol

Monoisotopic Mass

218.141913202 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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